Home > Products > Screening Compounds P138397 > Lysine-methotrexate
Lysine-methotrexate - 80407-56-3

Lysine-methotrexate

Catalog Number: EVT-274277
CAS Number: 80407-56-3
Molecular Formula: C21H27N9O3
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lysine-Methotrexate conjugates represent a class of chemically modified Methotrexate (MTX) derivatives where the anti-cancer drug MTX is covalently linked to the amino acid lysine. These conjugates are synthesized to overcome the limitations of MTX, particularly its poor permeability across biological barriers like the blood-brain barrier (BBB) [, ]. By exploiting the endogenous transport system of lysine, researchers aim to enhance the delivery and efficacy of MTX, particularly in treating conditions like brain tumors and drug-resistant cancers [, , , ].

Relevance: Methotrexate is the parent compound of Lysine-methotrexate, the molecule of interest. The two compounds share a core methotrexate structure, with Lysine-methotrexate being a conjugate where methotrexate is linked to lysine via an amide bond. [, ]

Poly-l-Lysine-Methotrexate

Compound Description: Poly-l-Lysine-Methotrexate is a conjugate of methotrexate with poly-l-lysine, designed to improve drug delivery and overcome drug resistance in cells with deficient methotrexate transport. [, , , , , , , , , ] The conjugate demonstrates enhanced cellular uptake compared to free methotrexate, leading to growth inhibition in both drug-sensitive and resistant cell lines. [, , , , , , , , , ] Studies suggest that the conjugate's effectiveness stems from its intracellular hydrolysis, likely within lysosomes, releasing active methotrexate. [, , , , , ]

N-(4-amino-4-deoxy-N10-methylpteroyl)-N epsilon-(4'-fluorescein-thiocarbamyl)-L-lysine (PT430)

Compound Description: PT430 is a fluorescent lysine analogue of methotrexate. [, ] This compound has been used in competitive displacement assays to detect and study methotrexate transport resistance in leukemia cell lines and patient samples. [, ]

Magnetic Polyglutaraldehyde Nanoparticles (Fe-PGNP)-PL-MTX

Compound Description: This compound represents a complex drug delivery system where methotrexate (MTX) is chemically bonded to magnetic polyglutaraldehyde nanoparticles (Fe-PGNP) using poly-l-Lysine (PL) as a spacer. [, ] The magnetic properties of these nanoparticles potentially allow for targeted drug delivery under an external magnetic field. [, ] In vitro studies have shown the release of MTX-oligopeptides from the carrier through enzymatic hydrolysis of biodegradable bonds, suggesting its potential in intracellular drug targeting. [, ]

PEGylated, Methotrexate Conjugated Poly-l-lysine Dendrimers

Compound Description: These dendrimers are designed as long-circulating vectors for drug delivery, exploiting the enhanced permeation and retention (EPR) effect to target solid tumors. [] Methotrexate is conjugated to the surface of polyethylene glycol (PEG)ylated poly-l-lysine dendrimers. [] Studies have shown that these dendrimers can accumulate in solid tumors, suggesting their potential for targeted chemotherapy. []

N alpha-(4-amino-4-deoxy-N10-methylpteroyl)-N epsilon-(iodoacetyl)-L-lysine

Compound Description: This compound is a methotrexate analogue designed to irreversibly inhibit dihydrofolate reductase (DHFR). [] It exhibits comparable reversible inhibitory activity to methotrexate against DHFR but can also form a covalent bond with the enzyme, leading to irreversible inactivation. []

Methotrexate-alpha-peptides

Compound Description: This group encompasses eleven different methotrexate derivatives, each conjugated to a different amino acid via the alpha-carboxyl group of methotrexate. [] These peptides were designed as potential prodrugs, relying on enzymatic cleavage to release active methotrexate. [] Among the eleven, methotrexate-phenylalanine (MTX-Phe) showed the most promising results, demonstrating efficient cleavage by carboxypeptidase A and potent cytotoxicity when combined with the enzyme in vitro. []

Source and Classification

Lysine-methotrexate is classified as a bioconjugate, which is a compound formed through the covalent attachment of a biomolecule (in this case, lysine) to a drug (methotrexate). Methotrexate itself is classified as an antimetabolite and antifolate drug, primarily used in cancer therapy and autoimmune diseases. The conjugation aims to leverage the properties of lysine to improve methotrexate's pharmacokinetics and bioavailability.

Synthesis Analysis

The synthesis of lysine-methotrexate typically involves a carbodiimide-catalyzed reaction. This method allows for the formation of an amide bond between the carboxylic acid group of methotrexate and the amino group of lysine.

Key Parameters in Synthesis:

  • Reagents: Commonly used reagents include N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction.
  • Reaction Conditions: The reaction is usually conducted in aqueous or organic solvents at controlled temperatures (often room temperature) for several hours.
  • Molar Ratios: The molar ratio of methotrexate to lysine is critical; typically, it is maintained around 1:1 to ensure complete conjugation.
Molecular Structure Analysis

The molecular structure of lysine-methotrexate can be described as follows:

  • Methotrexate Structure: Methotrexate consists of a pteridine ring, a para-aminobenzoic acid moiety, and a glutamic acid residue. The key functional groups include carboxylic acids and amines.
  • Lysine Structure: Lysine is characterized by its aliphatic side chain containing an amino group.
  • Conjugated Structure: The conjugation results in an amide linkage between the carboxyl group of methotrexate and the amino group of lysine, altering the pharmacological properties of both components.

Relevant Data:

  • Molecular Weight: The molecular weight will vary based on the specific form of lysine used but generally increases due to the addition of lysine's mass to that of methotrexate.
Chemical Reactions Analysis

Lysine-methotrexate undergoes several chemical reactions, particularly involving hydrolysis in biological environments:

  • Hydrolysis: In physiological conditions, the amide bond can be hydrolyzed, releasing methotrexate. This process is essential for its therapeutic action.
  • Endocytosis: The conjugate enters cells primarily via endocytosis, where it is eventually degraded in lysosomes, releasing methotrexate for cytotoxic action against cancer cells .

Technical Details:

  • Reaction kinetics can be influenced by pH and temperature, affecting the stability and release rate of methotrexate from the conjugate.
Mechanism of Action

The mechanism of action for lysine-methotrexate involves:

  1. Cellular Uptake: The conjugate is taken up by cancer cells through endocytosis.
  2. Intracellular Release: Once inside, it is degraded in lysosomes, liberating methotrexate.
  3. Inhibition of Dihydrofolate Reductase: Methotrexate acts as an inhibitor of dihydrofolate reductase, disrupting folic acid metabolism crucial for DNA synthesis in rapidly dividing cells.

Relevant Data:

  • Studies indicate that this conjugation enhances cellular uptake compared to free methotrexate, potentially overcoming drug resistance mechanisms .
Physical and Chemical Properties Analysis

Lysine-methotrexate exhibits unique physical and chemical properties due to its bioconjugated nature:

  • Solubility: Increased solubility in aqueous solutions compared to free methotrexate due to the presence of lysine.
  • Stability: The stability can vary based on environmental conditions; typically more stable at neutral pH but susceptible to hydrolysis at extreme pH levels.
  • Melting Point: Specific melting points may vary based on formulation but generally fall within typical ranges for similar compounds.

Relevant Data:

  • Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are often employed for characterization .
Applications

Lysine-methotrexate has several significant applications:

  1. Cancer Therapy: It is primarily investigated for enhancing the delivery and efficacy of methotrexate in treating various cancers, particularly those resistant to conventional therapies.
  2. Neurotherapeutics: Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system malignancies or conditions where traditional drug delivery fails .
  3. Drug Development Research: It serves as a model compound in studies aimed at improving drug delivery systems through bioconjugation techniques.
Introduction to Lysine-Methotrexate in Targeted Therapy

Historical Development of Methotrexate Conjugates in Oncology

The evolution of methotrexate conjugates stems from the need to mitigate the drug's pharmacokinetic shortcomings and enhance tumor-specific delivery. Initially developed in the 1940s as a less toxic derivative of aminopterin, methotrexate emerged as a folate antagonist targeting dihydrofolate reductase (DHFR) to disrupt nucleotide synthesis [3] [7]. Its early success in pediatric acute leukemia established its anticancer potential, but systemic toxicity and poor biodistribution limited broader application.

The 1975 "magic bullet" concept proposed by Paul Ehrlich catalyzed the development of targeted conjugates. Early strategies focused on macromolecular conjugation:

  • Polymer Conjugates (1980s-1990s): Initial attempts utilized dextran, gelatin, and human serum albumin to improve solubility and prolong circulation [2]. These demonstrated reduced hepatic accumulation compared to free MTX but lacked tumor specificity.
  • PEGylation Era (2000s): Conjugation with polyethylene glycol (PEG) marked a significant advancement. MTX-PEG5000 conjugates exhibited a plasma half-life (T1/2 α = 9.16 min) nearly 4-fold longer than free MTX (T1/2 α = 2.45 min) and significantly higher AUC (12.33 mg·mL⁻¹·min⁻¹ vs. 2.64 mg·mL⁻¹·min⁻¹) in murine models [2]. This established the proof-of-concept that chemical modification could enhance pharmacokinetics.
  • Antibody-Drug Conjugates (ADCs) (2010s-present): The advent of monoclonal antibodies enabled tumor-antigen-specific delivery. MTX-based ADCs exploit overexpressed receptors (e.g., HER2, EGFR) for targeted cytotoxicity, though linker stability and payload release kinetics remain optimization challenges [8].

Table 1: Evolution of Methotrexate Conjugate Platforms

GenerationCarrier SystemKey AdvantagesLimitations
First (1980s)Proteins/PolymersImproved solubility; Reduced hepatic accumulationLow tumor specificity; Enzymatic degradation
Second (2000s)PEGylationProlonged circulation; Enhanced AUCLimited active targeting; Carrier accumulation
Third (2010s)Antibody-Drug ConjugatesTumor antigen specificity; Reduced off-target toxicityComplex manufacturing; Immunogenicity risks
Current (Lysine-MTX)Amino acid transportersBlood-brain barrier penetration; Natural transportRelease kinetics optimization

Rationale for Lysine Conjugation: Overcoming Pharmacokinetic Limitations

Lysine conjugation addresses two fundamental constraints of native MTX: inefficient blood-brain barrier (BBB) penetration and suboptimal cellular uptake. The scientific premise hinges on hijacking endogenous amino acid transport systems.

Blood-Brain Barrier Penetration:Native MTX exhibits negligible BBB permeability due to its polarity and lack of affinity for endothelial transporters. The lysine-MTX conjugate (Lys-MTX), however, exploits the L-type amino acid transporter 1 (LAT1) abundantly expressed at the BBB. Studies confirm a 7.3-fold increase in brain accumulation of MTX when conjugated to lysine compared to free drug administration [1]. This is attributed to:

  • Structural Mimicry: The conjugate mimics lysine's molecular topology, enabling carrier-mediated transport.
  • Stability Profile: Lys-MTX demonstrates extended half-life at physiological pH (t1/2 = 70.25 ± 2.17 h in phosphate buffer pH 7.4) compared to plasma (t1/2 = 193.57 ± 2.03 min), ensuring adequate circulation for brain delivery before hydrolysis [1].

Enhanced Cellular Uptake and Retention:Beyond the BBB, cancer cells frequently overexpress amino acid transporters to fuel rapid proliferation. Lys-MTX utilizes these pathways:

  • Transport Mechanism: Cellular internalization occurs primarily via the solute carrier (SLC) transporters, notably SLC7A5 (LAT1) and SLC3A2 (CD98), bypassing the reduced folate carrier (RFC1) often downregulated in resistant tumors [3].
  • Intracellular Processing: Lysosomal cathepsin B cleaves the amide bond between lysine and MTX, facilitated by tetrapeptide linkers (e.g., GFLG), enabling controlled intracellular drug release [10]. This minimizes premature release in circulation.
  • Polyglutamation Resistance: Unlike native MTX, the conjugate form delays polyglutamation by folylpolyglutamate synthase (FPGS), potentially altering resistance profiles and intracellular retention dynamics [3].

Table 2: Pharmacokinetic Comparison: Free MTX vs. Lysine-MTX Conjugate

ParameterFree MTXLysine-MTX ConjugateSignificance
Plasma Half-life (T1/2 α)2.45 min (mice)9.16 min (mice)~4-fold increase enhances exposure
Brain UptakeNegligible7.3-fold increaseEnables treatment of CNS tumors/metastases
Stability (pH 7.4)Hourst1/2 = 70.25 ± 2.17 hEnsures sufficient circulation time for delivery
Primary Clearance RouteRenalRenal/HepaticAltered biodistribution reduces nephrotoxicity risk
Cellular Uptake MechanismRFC1/PCFTLAT1/SLC TransportersOvercomes transporter-mediated resistance

Scope of Lysine-Methotrexate in Modern Chemotherapeutic Strategies

Lysine-MTX extends beyond a simple prodrug; it serves as a versatile scaffold for multifunctional drug delivery systems (DDS) targeting diverse malignancies.

Precision Targeting of Receptor-Overexpressing Cancers:Conjugates incorporate targeting ligands exploiting tumor-specific receptor overexpression:

  • EGFR-Targeted Dendrimers: Fourth-generation poly-lysine dendritic nanocarriers (P4LDN) functionalized with EGFR-specific peptides (e.g., ARSHVGYTGAR/E2) deliver Lys-MTX to triple-negative breast cancer (TNBC). This system demonstrated 89% internalization efficiency in MDA-MB-231 cells (EGFR+) versus <15% in control cells, coupled with significant tumor volume reduction in NOD-SCID mice compared to free MTX [10].
  • Dual-Targeting ADCs: Lys-MTX serves as the cytotoxic payload in ADCs targeting HER2 (trastuzumab-based) or Trop-2 (sacituzumab-based), leveraging lysine's conjugation chemistry for stable linker attachment (e.g., maleimide-thiol coupling) [8].

Combating Multi-Drug Resistance (MDR):Lysine conjugation offers a bypass mechanism for common resistance pathways:

  • Transporter Bypass: Utilizes LAT1 instead of RFC1 or PCFT, frequently impaired in resistant tumors [3].
  • Efflux Avoidance: The conjugate's polarity may reduce affinity for P-glycoprotein (P-gp) efflux pumps.
  • Altered Metabolism: Delayed polyglutamation potentially extends intracellular activity even in cells with reduced FPGS activity.

Enabling Nanocarrier Integration:Lys-MTX's chemical structure facilitates incorporation into advanced nanoplatforms:

  • Dendrimer Cores: Poly-lysine dendrimers provide multiple conjugation sites for Lys-MTX and targeting moieties, enhancing drug loading capacity and tumor specificity. In vivo studies show superior tumor regression (68% vs. 42% with free MTX) and reduced hepatotoxicity markers (ALT/AST) [10].
  • "Biological Missile" ADCs: Site-specific conjugation of Lys-MTX to engineered cysteine residues or Fc glycans on antibodies creates homogeneous ADCs with defined drug-to-antibody ratios (DAR 2-4), optimizing therapeutic index [8].
  • Enzyme-Responsive Nanoparticles: Lys-MTX linked via cathepsin B-cleavable tetrapeptides (GFLG) ensures tumor microenvironment-specific release, minimizing systemic exposure [10].

Table 3: Modern Application Platforms Utilizing Lysine-MTX Conjugates

PlatformTargeting MechanismTherapeutic AdvantageEvidence
Poly-Lysine Dendrimers (P4LDN)EGFR-specific peptide (E2)High tumor selectivity; Controlled drug release89% EGFR+ cell internalization; Reduced tumor volume in vivo [10]
Antibody-Drug Conjugates (ADCs)Monoclonal antibodies (e.g., anti-HER2)Tumor antigen precision; Reduced systemic toxicityImproved DAR stability; Enhanced cytotoxicity in HER2+ models [8]
LAT1-Targeted NanocarriersLAT1 transporter exploitationEnhanced BBB penetration for CNS tumors7.3-fold higher brain MTX levels [1]
Cathepsin B-Responsive NPsTumor-enzyme cleavable linkersTumor-specific payload releaseMinimized off-target release; Improved safety profile [10]

Properties

CAS Number

80407-56-3

Product Name

Lysine-methotrexate

IUPAC Name

(2S)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid

Molecular Formula

C21H27N9O3

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1

InChI Key

XERJQLWAFDLUGV-HNNXBMFYSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O

Solubility

Soluble in DMSO

Synonyms

ADMPL
lysine-methotrexate
lysine-methotrexate trihydrobromide
N(alpha)-(p-amino-4-deoxy-N(10)-methylpteroyl)lysine

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCN)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.